molecular formula C15H14O2 B1296596 1-(4'-Methoxy-biphenyl-4-yl)-ethanone CAS No. 13021-18-6

1-(4'-Methoxy-biphenyl-4-yl)-ethanone

Cat. No. B1296596
M. Wt: 226.27 g/mol
InChI Key: AITDOOYSOAAUPM-UHFFFAOYSA-N
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Patent
US08828902B2

Procedure details

From 4-methoxy-bromobenzene and 4-acetylphenyl boronic acid, yield 84%; mp 150-151° C. (lit.,5 153-154° C.); IR: 1676, 1602, 1456 and 1236; 1H NMR (400 MHz; CDCl3): 8.01 (2H, d, J 8.4), 7.64 (2H, d, J 8.3), 7.58 (2H, d, J 8.8), 7 (2H, d, J 8.5), 3.86 (3H, s) and 2.62 (3H, s); 13C NMR (CDCl3): 197.6, 159.9, 145.3, 135.3, 132.2, 128.9, 128.3, 126.5, 114.4, 55.3 and 26.5; m/z (EI) 226 (80%, M+), 211 (100) and 69 (60)(Found: M+, 226.099. C15H14O2 requires M, 226.099).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](Br)=[CH:5][CH:4]=1.[C:10]([C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1)(=[O:12])[CH3:11]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:16]2[CH:17]=[CH:18][C:13]([C:10](=[O:12])[CH3:11])=[CH:14][CH:15]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)B(O)O
Step Three
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
mp 150-151° C. (lit.,5 153-154° C.)

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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